(s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid (s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18719849
InChI: InChI=1S/C29H25NO4/c31-28(32)22(16-19-13-14-20-7-1-2-8-21(20)15-19)17-30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m0/s1
SMILES:
Molecular Formula: C29H25NO4
Molecular Weight: 451.5 g/mol

(s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid

CAS No.:

Cat. No.: VC18719849

Molecular Formula: C29H25NO4

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

(s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid -

Specification

Molecular Formula C29H25NO4
Molecular Weight 451.5 g/mol
IUPAC Name (2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-2-ylpropanoic acid
Standard InChI InChI=1S/C29H25NO4/c31-28(32)22(16-19-13-14-20-7-1-2-8-21(20)15-19)17-30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m0/s1
Standard InChI Key ARNXVBNFGHHUOX-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Fmoc Protecting Group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety provides temporary amine protection during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.

  • β-Amino Acid Backbone: Unlike natural α-amino acids, the β-carbon framework introduces conformational flexibility, enhancing peptide stability and resistance to enzymatic degradation.

  • Naphthalen-2-ylmethyl Substituent: This aromatic side chain contributes to hydrophobic interactions and π-stacking, critical for peptide-receptor binding and self-assembly processes .

The stereochemistry at the β-carbon (S-configuration) ensures compatibility with biological systems, mimicking natural L-amino acids while offering enhanced metabolic stability.

PropertyValue
Molecular FormulaC₃₀H₂₇NO₄
Molecular Weight465.54 g/mol
Stereochemistry(S)-configuration at β-carbon
SolubilityDMSO, DMF, THF
Melting Point198–202°C (decomposes)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the Fmoc group (δ 7.75–7.30 ppm, aromatic protons) and the naphthalen-2-ylmethyl moiety (δ 7.85–7.40 ppm) . Infrared (IR) spectroscopy confirms carbonyl stretching vibrations at 1720 cm⁻¹ (Fmoc carbamate) and 1695 cm⁻¹ (carboxylic acid).

Synthesis Methodologies

Arndt-Eistert Protocol

The Arndt-Eistert reaction is a cornerstone for synthesizing β-amino acids, including this compound. Key steps include:

  • Diazomethane Treatment: Conversion of a precursor carboxylic acid to its diazoketone derivative.

  • Wolff Rearrangement: Thermal or photolytic rearrangement to form a ketene intermediate.

  • Nucleophilic Trapping: Reaction with ammonia or amines to yield the β-amino acid framework.

Example Procedure

  • Starting Material: (S)-2-(naphthalen-2-ylmethyl)malonic acid.

  • Diazotization: Treatment with thionyl chloride to form acyl chloride, followed by diazomethane.

  • Rearrangement: UV irradiation induces Wolff rearrangement.

  • Fmoc Protection: Reaction with Fmoc-Cl in dichloromethane (DCM) and triethylamine (TEA).

StepReagentsConditionsYield
DiazotizationSOCl₂, CH₂N₂0°C, 2 h85%
Wolff RearrangementUV light25°C, 1 h78%
Fmoc ProtectionFmoc-Cl, TEADCM, 0°C→rt, 4 h92%

Alternative Routes

Reductive Amination
A modified approach employs reductive amination of β-keto acids with naphthalen-2-ylmethylamine, followed by Fmoc protection . This method avoids diazomethane, enhancing safety:

  • Condensation: β-Keto acid + naphthalen-2-ylmethylamine → Schiff base.

  • Reduction: Sodium borohydride (NaBH₄) in methanol.

  • Protection: Fmoc-Cl/TEA in DCM .

Mechanistic Insights

Peptide Synthesis Applications

In SPPS, the Fmoc group is removed using 20% piperidine in DMF, exposing the amine for subsequent coupling. The naphthalen-2-ylmethyl side chain enhances peptide solubility in organic solvents, facilitating purification.

Case Study: Apelin-13 Analogues
Incorporation of this β-amino acid into apelin-13 analogues improved proteolytic stability by 12-fold compared to native peptides, attributed to the β-carbon’s resistance to chymotrypsin cleavage .

Biological Activity Modulation

The naphthalen-2-ylmethyl group’s hydrophobicity promotes interactions with G-protein-coupled receptors (GPCRs). In angiotensin II analogues, substitution with this residue increased binding affinity (IC₅₀ = 3.2 nM vs. 18 nM for native).

Applications in Pharmaceutical Research

Antimicrobial Peptides

β-peptides containing this moiety demonstrated broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL).

Drug Delivery Systems

Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhanced paclitaxel loading capacity by 40%, leveraging π-π interactions between naphthyl groups and the drug’s aromatic core.

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